molecular formula C27H21ClN2O5 B2700569 2-(6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 887224-93-3

2-(6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No. B2700569
CAS RN: 887224-93-3
M. Wt: 488.92
InChI Key: BWXSKPICTDDTLU-UHFFFAOYSA-N
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Description

2-(6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C27H21ClN2O5 and its molecular weight is 488.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activity

Research on quinazoline and quinolinone derivatives has shown their potential in antibacterial applications. Singh et al. (2010) synthesized a series of triazoles with quinazolinone and azetidinonyl/thiazolidinonyl moieties, which exhibited antibacterial activity against various bacteria such as S. aureus and E. coli. This study highlights the methodological advancements in synthesizing novel compounds with potential use in combating bacterial infections (Singh et al., 2010).

Antitumor Activity and Molecular Docking

Another study focused on the antitumor properties of 3-benzyl-substituted-4(3H)-quinazolinones. Al-Suwaidan et al. (2016) found that certain derivatives displayed broad-spectrum antitumor activity, significantly more potent than the positive control, 5-FU. Molecular docking studies suggested that these compounds could inhibit growth in CNS, renal, and breast cancer cell lines by targeting specific kinase pathways (Al-Suwaidan et al., 2016).

Chitin Synthase Inhibitors

Noureldin et al. (2018) designed and synthesized quinazoline-2,4-diones conjugated with different amino acids aiming to inhibit chitin synthase, an enzyme critical for fungal cell wall synthesis. This novel approach showed potential in developing antifungal agents, with certain compounds demonstrating synergistic effects when used with fluconazole against Aspergillus species (Noureldin et al., 2018).

Antibacterial Agents

Bhoi et al. (2015) synthesized N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, which were characterized and evaluated for their in-vitro antibacterial activity. These compounds showed a broad spectrum of activity against Gram-positive and Gram-negative bacteria, suggesting their potential as new antibacterial agents (Bhoi et al., 2015).

Anticonvulsant Activity

A study by El Kayal et al. (2019) on derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide revealed compounds with promising anticonvulsant activity. This research not only expanded the arsenal of biologically active substances but also suggested a probable mechanism of action through inhibition of specific enzymes or receptors (El Kayal et al., 2019).

properties

IUPAC Name

2-[6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21ClN2O5/c1-16-2-4-17(5-3-16)26(32)21-14-30(22-8-6-18(28)12-20(22)27(21)33)15-25(31)29-19-7-9-23-24(13-19)35-11-10-34-23/h2-9,12-14H,10-11,15H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXSKPICTDDTLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

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